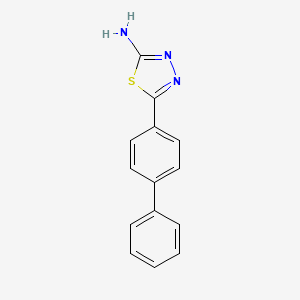

5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine

Descripción general

Descripción

5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenylbenzenamine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thiadiazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can target the nitrogen atoms in the thiadiazole ring, often using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl groups attached to the thiadiazole ring can participate in electrophilic aromatic substitution reactions. Reagents such as bromine or nitric acid can introduce substituents onto the phenyl rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and hydrazines.

Substitution: Brominated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary areas of research for 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine is in the development of new therapeutic agents. Its structural characteristics may enhance bioactivity and efficacy against various diseases.

- Anticonvulsant Activity : Studies have shown that thiadiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to this compound have been evaluated for their effectiveness in protecting against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice. Results indicated that certain derivatives demonstrated protective indices comparable to established anticonvulsant drugs like phenytoin and carbamazepine .

Agricultural Applications

In the realm of agrochemicals, this compound is being researched for its potential as an insecticide and fungicide.

- Pesticidal Properties : Thiadiazole derivatives have been noted for their insecticidal and fungicidal activities. The compound's unique structure allows it to interact effectively with biological targets in pests, making it a candidate for developing safer and more effective pest management solutions .

Material Science

The compound is also being explored for applications in material science.

- Synthesis of Novel Materials : Research indicates that thiadiazole derivatives can be utilized in creating advanced materials with specific chemical properties. These materials may find applications in coatings and polymers that require enhanced durability and performance characteristics .

Biochemical Research

This compound has implications in biochemical research as well.

- Metabolic Pathways : The compound is under investigation for its role in various biochemical pathways. Understanding these interactions could lead to breakthroughs in metabolic research and the development of new diagnostic tools .

Cosmetic Formulations

The unique properties of this compound make it a potential candidate for use in cosmetic products.

- Skin Benefits : Its inclusion in cosmetic formulations could enhance skin benefits or act as a stabilizing agent. This application is particularly relevant as the demand for effective cosmetic ingredients continues to grow .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the efficacy of thiadiazole derivatives:

Mecanismo De Acción

The mechanism of action of 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the integrity of microbial cell membranes, leading to cell lysis. In anticancer research, it is believed to interfere with cellular signaling pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the organism or cell type being studied.

Comparación Con Compuestos Similares

4-Phenyl-1,3,4-thiadiazole: Lacks the additional phenyl group, resulting in different chemical properties and reactivity.

5-Phenyl-1,3,4-thiadiazol-2-amine: Similar structure but with a different substitution pattern, affecting its biological activity.

2-Amino-1,3,4-thiadiazole: A simpler structure with different chemical and biological properties.

Uniqueness: 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of two phenyl groups, which enhance its stability and reactivity. This structural feature also contributes to its diverse range of applications in various fields of research.

Actividad Biológica

5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis of thiadiazole derivatives typically involves cyclization reactions of thiosemicarbazides or other precursors under acidic or basic conditions. Various methods have been reported for synthesizing 1,3,4-thiadiazoles, including:

- Cyclization with Acetyl Chloride : Thiosemicarbazide reacts with acetyl chloride to form thiadiazoles.

- Oxidative Cyclization : Using ferric chloride to facilitate the cyclization of thiosemicarbazones.

These synthetic routes allow for modifications that enhance the biological activity of the resulting compounds .

Anticonvulsant Activity

One of the prominent pharmacological activities associated with this compound is its anticonvulsant effect. Research indicates that various thiadiazole derivatives exhibit significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice. For instance:

- Case Study : In experiments involving a series of synthesized thiadiazole derivatives, it was found that compounds with similar structures exhibited varying degrees of anticonvulsant activity. The most potent derivatives demonstrated effective ED50 values (the dose required to produce a therapeutic effect in 50% of the population) comparable to established anticonvulsants like phenytoin and carbamazepine .

| Compound | ED50 (mg/kg) | Model Used |

|---|---|---|

| This compound | 20.11 | MES |

| 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | 35.33 | PTZ |

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. The compound exhibits activity against various bacterial strains and fungi:

- Antibacterial Effects : Studies have indicated that certain derivatives inhibit Gram-positive bacteria effectively.

- Antifungal Activity : Compounds bearing oxygenated substituents on the phenyl ring showed significant antifungal activity against species like Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MIC) in the range of 32–42 µg/mL .

The mechanisms underlying the biological activities of thiadiazole derivatives are multifaceted:

- Anticonvulsant Mechanism : The anticonvulsant action is thought to involve modulation of neurotransmitter systems in the brain, particularly through GABAergic pathways.

- Antimicrobial Mechanism : The antimicrobial effects may arise from disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the thiadiazole core influence biological activity:

- Substitution Patterns : The introduction of various substituents on the phenyl rings significantly affects the potency and spectrum of activity. For example, alkyl substitutions tend to enhance anticonvulsant properties while aryl substitutions may reduce efficacy .

| Substituent Type | Effect on Activity |

|---|---|

| Alkyl Groups | Increase potency |

| Aryl Groups | Decrease potency |

Propiedades

IUPAC Name |

5-(4-phenylphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3S/c15-14-17-16-13(18-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBUEMMYOIVIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395706 | |

| Record name | 5-(4-phenylphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70057-66-8 | |

| Record name | 5-(4-phenylphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.